

Common sources of error in hippurate hydrolysis test.

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Compound of Interest

Compound Name: Ethyl Hippurate

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Technical Support Center: Hippurate Hydrolysis Test

Welcome to the Technical Support Center for the Hippurate Hydrolysis Test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and reliability of your experimental results.

Principle of the Hippurate Hydrolysis Test

The hippurate hydrolysis test is a biochemical assay used to identify bacteria based on their ability to produce the enzyme hippuricase. This enzyme catalyzes the hydrolysis of sodium hippurate into two end products: benzoic acid and glycine.^{[1][2][3]} The detection of these products, primarily glycine in rapid methods, indicates a positive result.^{[1][2][4]} This test is crucial for the presumptive identification of several medically important bacteria, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*).^{[1][3][4][5]}

The most common rapid method utilizes a ninhydrin reagent to detect the presence of glycine.^{[1][2][4]} Ninhydrin, a strong oxidizing agent, deaminates glycine, resulting in a deep purple or violet-colored complex known as Ruhemann's purple.^{[4][6]}

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered during the hippurate hydrolysis test.

Q1: What is the fundamental difference between the classical and rapid hippurate hydrolysis methods?

The primary difference lies in the end product detected and the time to result. The classical method, which can take up to 48 hours, detects the presence of benzoic acid using a ferric chloride indicator.^{[1][2][4]} In contrast, the rapid method, typically providing results within 2 hours, detects glycine using a ninhydrin reagent.^{[1][2][4]} The rapid ninhydrin method is generally considered as sensitive and specific as the classical method.^[4]

Q2: Why is a heavy inoculum required for the rapid test?

A heavy inoculum, equivalent to a No. 3 McFarland standard, is crucial for obtaining an accurate result in the rapid test.^[1] The test detects the presence of a pre-formed, constitutive enzyme (hippuricase).^[3] A low bacterial concentration may not provide enough enzyme to produce a detectable amount of glycine within the short 2-hour incubation period, leading to a false-negative result.^{[1][3][6]}

Q3: Can I use colonies from any type of culture medium?

While colonies can be taken from standard isolation media like blood agar, it is critical to avoid transferring any of the agar into the test suspension.^{[1][7]} Agar contains proteins and amino acids that can react with the ninhydrin reagent, leading to false-positive results.^{[3][5][8]} The test medium should only contain hippurate as the protein source.^{[1][5]}

Q4: How long are the hippurate and ninhydrin reagents stable?

Reagent stability is a critical factor for test accuracy. The hippurate solution is known to deteriorate and should be used within 7 days when stored at 4°C.^{[1][3][5]} The ninhydrin

solution is more stable but has a shelf life of about 6 months.[3][5][8] Always check the expiration dates and perform quality control with each new lot or shipment of reagents.[4]

Q5: My negative control is showing a faint purple color. Is this a positive result?

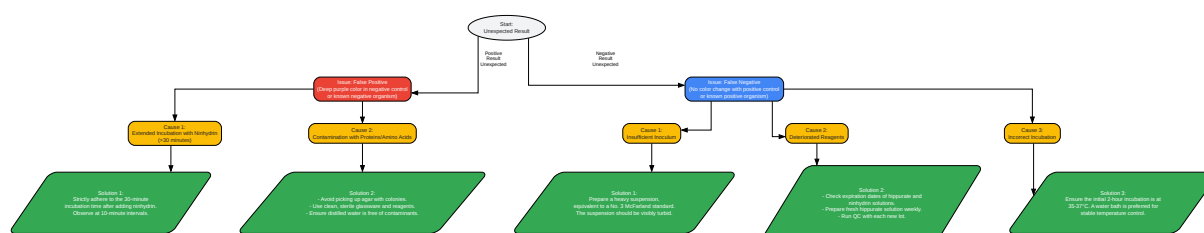
A faint purple or blue-gray color is considered a negative or inconclusive result.[1][5][7] A true positive result is characterized by the appearance of a deep blue or violet color, similar to the color of crystal violet, within 30 minutes of adding the ninhydrin reagent.[1][4] If the negative control shows any color, it could indicate contamination of the reagents or glassware with amino acids.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common errors encountered during the hippurate hydrolysis test.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected results.



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Caption: Troubleshooting workflow for the hippurate hydrolysis test.

Common Sources of Error and Solutions

Problem	Potential Cause	Scientific Explanation & Solution
False Positive	1. Extended incubation with ninhydrin: Reading the test after the recommended 30-minute window. [1] [2] [3] [4]	Explanation: Ninhydrin is a non-specific reagent that can react slowly with other free amino groups over time, leading to a color change that is not due to glycine from hippurate hydrolysis. Solution: Strictly adhere to the 30-minute final incubation period. Observe for color change at 10-minute intervals and record the result as soon as a deep purple color appears. [1] [2] [5]
	2. Contamination with exogenous protein: Accidentally transferring agar, which contains peptones and amino acids, into the test tube. [1] [7]	Explanation: The ninhydrin reagent will react with any free amino acids present in the test system. [3] [5] [8] Contamination from the culture medium introduces a source of amino acids other than the glycine produced by hippurate hydrolysis. Solution: Carefully pick colonies without touching the agar surface. Use a pure, 18-24 hour culture for the inoculum.
False Negative	1. Insufficient inoculum: The bacterial suspension is not turbid enough. [1] [3]	Explanation: The rapid test relies on detecting the activity of a pre-formed enzyme. A low concentration of bacteria will not provide a sufficient amount of hippuricase to hydrolyze the substrate to a detectable level within the 2-hour incubation. [6]

Solution: Ensure the bacterial suspension is heavy and visibly turbid, equivalent to a No. 3 McFarland standard.^[1] If results are inconclusive, repeat the test with a larger inoculum.^[7]

2. Deteriorated reagents: The hippurate or ninhydrin solutions have expired or were stored improperly.

Explanation: The hippurate substrate can degrade over time, especially when in solution.^{[1][3][5]} An inactive ninhydrin reagent will fail to react with glycine. Solution: Prepare fresh hippurate solution weekly and store at 4°C.^{[1][3]} Always check the expiration date of the ninhydrin reagent. Perform quality control tests with known positive and negative organisms with each new batch of reagents.^[4]

3. Atypical strains: Some strains of typically positive species may be hippurate-negative.

Explanation: Biological variability exists within bacterial species. A small percentage of *C. jejuni* and certain biotypes of *G. vaginalis* that cause bacterial vaginosis can be hippurate-negative.[1][2][4] Solution: A negative hippurate test does not definitively rule out these organisms. Further biochemical, immunological, or molecular testing is required for a conclusive identification. [1][3][8]

Detailed Experimental Protocol: Rapid Ninhydrin Method

This protocol outlines the step-by-step procedure for performing the rapid hippurate hydrolysis test.

Materials

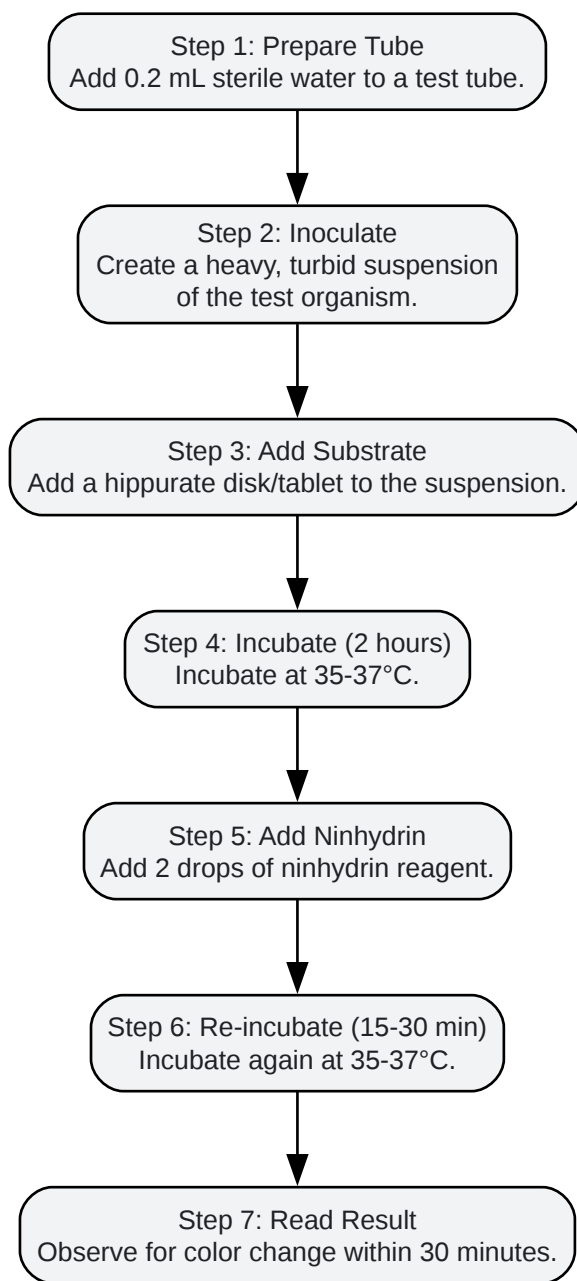
- 18-24 hour pure culture of the test organism on a non-selective medium (e.g., blood agar)
- Sterile test tubes (12x75 mm or similar)
- Sodium hippurate reagent (commercial disks, tablets, or laboratory-prepared 1% solution)
- Sterile distilled or deionized water (pH 6.8-7.2)
- Ninhydrin reagent (e.g., 3.5% ninhydrin in a 1:1 acetone-butanol mixture)
- Sterile inoculating loops or swabs
- Incubator or water bath at 35-37°C

- Pipettes
- Quality Control Organisms:
 - Positive Control: *Streptococcus agalactiae* (ATCC 12386)
 - Negative Control: *Streptococcus pyogenes* (ATCC 19615)

Procedure

- Reagent Preparation: Add 0.2 mL of sterile distilled water to a small test tube.[\[2\]](#)[\[5\]](#)
- Inoculation: Using a sterile loop or swab, create a heavy, visibly turbid suspension of the test organism in the water.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Substrate Addition: Add a commercial hippurate disk or tablet to the suspension. Alternatively, if using a prepared broth, inoculate the organism directly into 0.4 mL of the hippurate broth.
- Incubation: Cap the tube and incubate at 35-37°C for 2 hours.[\[1\]](#)[\[2\]](#) A water bath is preferred for maintaining a stable temperature.[\[3\]](#)[\[8\]](#)
- Ninhydrin Addition: After the 2-hour incubation, add 2 drops (approximately 0.2 mL) of the ninhydrin reagent to the tube.[\[1\]](#)[\[2\]](#)
- Final Incubation: Re-incubate the tube at 35-37°C for 15 to 30 minutes.[\[3\]](#)[\[5\]](#)[\[8\]](#)
- Result Interpretation: Observe the tube for a color change at 10-minute intervals.[\[1\]](#)[\[2\]](#)[\[5\]](#)
 - Positive Result: A deep blue or violet color develops within 30 minutes.[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Negative Result: The solution remains colorless or develops a faint yellow or pink color.[\[3\]](#)[\[9\]](#)

Procedural Flow Diagram



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Caption: Step-by-step workflow for the rapid hippurate test.

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